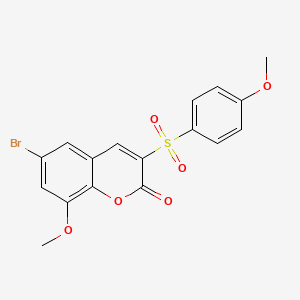

6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

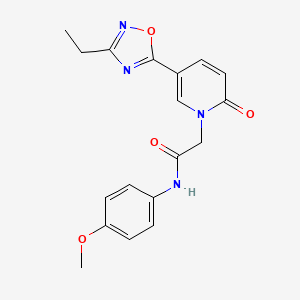

6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as BMSC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Base-Mediated Cyclocondensation for Chromene Derivatives : Kumar et al. (2015) explored base-mediated reactions involving 2-hydroxybenzaldehydes and 2-bromoallyl sulfones, leading to 2H- and 4H-chromenol derivatives with a 3-arylsulfonyl group. This method can be adapted for synthesizing derivatives of 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one (Kumar, Thadkapally, & Menon, 2015).

Facile Synthesis of 4H-Chromene Derivatives : In a similar context, Thadkapally et al. (2016) demonstrated the cesium carbonate-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones, yielding 3-arylsulfonyl-4H-chromene derivatives. This process highlights another approach for synthesizing related compounds (Thadkapally, Kunjachan, & Menon, 2016).

Biological and Chemical Properties

Antimicrobial Activities : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, which includes chromene derivatives. These compounds exhibited significant antimicrobial properties, suggesting potential biological applications for similar chromene compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antibacterial Evaluation : Velpula et al. (2015) synthesized a series of chromen-2-one derivatives and evaluated their antibacterial activity. This research indicates that chromene compounds can have significant antibacterial properties, which may apply to the compound (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Advanced Material Applications

Proton Exchange Membranes : Wang et al. (2012) developed poly(arylene ether sulfone) proton exchange membranes incorporating methoxyphenyl groups. The research here provides insights into the use of similar chemical structures in creating advanced materials for fuel cell applications (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, which can be related to the structure of 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one, as building blocks in molecular electronics. This suggests potential applications in the development of electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Propiedades

IUPAC Name |

6-bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBBOKQRKPBPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)

![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)

![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)